2-Methyl-6-nitrobenzoxazole

Thermodynamics Physical Organic Chemistry Computational Chemistry

Source 2-Methyl-6-nitrobenzoxazole for its unmatched regiochemical specificity (6-nitro vs. 5-/7-nitro isomers) validated through peer-reviewed thermodynamic data and patented synthetic routes (U.S. Patent 6,201,125). This yellow crystalline solid ensures reliable energetic calculations, selective amine derivatization for cyan-dye couplers, and certified HPLC/NMR reference standardization. Its documented Al³⁺/Zn²⁺ fluorescence makes it essential for optical sensor R&D. Choose purity-verified material backed by comprehensive spectral databases to eliminate procurement risk.

Molecular Formula C8H6N2O3
Molecular Weight 178.14 g/mol
CAS No. 5683-43-2
Cat. No. B181781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-6-nitrobenzoxazole
CAS5683-43-2
Molecular FormulaC8H6N2O3
Molecular Weight178.14 g/mol
Structural Identifiers
SMILESCC1=NC2=C(O1)C=C(C=C2)[N+](=O)[O-]
InChIInChI=1S/C8H6N2O3/c1-5-9-7-3-2-6(10(11)12)4-8(7)13-5/h2-4H,1H3
InChIKeyDPVZLXWUFYMLBK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2): Procurement-Focused Baseline Profile for Research and Industrial Sourcing


2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2) is a heterocyclic organic compound belonging to the benzoxazole class, characterized by a methyl substituent at the 2-position and a nitro group at the 6-position on the fused benzene-oxazole scaffold [1]. It is a yellow crystalline solid with a molecular formula of C8H6N2O3 and a molecular weight of 178.14 g/mol [2]. The compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, as well as in materials science applications such as photographic couplers and fluorescent probes [3].

Why 2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2) Cannot Be Replaced by Generic Benzoxazole Analogs in Critical Applications


The specific regiochemistry (6-nitro vs. 5- or 7-nitro) and the presence of the 2-methyl group in 2-methyl-6-nitrobenzoxazole confer distinct physicochemical and reactive properties that are not interchangeable with other benzoxazole derivatives [1]. The electron-withdrawing nitro group at the 6-position significantly influences the compound's thermodynamic stability, spectroscopic signature, and its behavior in downstream synthetic transformations, such as selective reduction to the corresponding amine [2]. Furthermore, the compound's documented use in patented processes for manufacturing high-value photographic couplers and fluorescent probes underscores a specificity that generic substitutions cannot fulfill without extensive re-validation . The following quantitative evidence substantiates these critical differentiators.

Quantitative Differentiation Evidence for 2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2) vs. Analogs


Thermodynamic Stability: Gas-Phase Enthalpy of Formation vs. 2-Aminobenzoxazole

A comprehensive energetic study by Silva et al. (2020) directly compared the thermodynamic properties of 2-methyl-6-nitrobenzoxazole (MNBO) and 2-aminobenzoxazole (ABO) using experimental calorimetry and high-level ab initio calculations [1]. The gas-phase standard molar enthalpy of formation was determined for both compounds, providing a quantitative measure of their relative stability under standard conditions.

Thermodynamics Physical Organic Chemistry Computational Chemistry

Regioselective Synthesis: Exclusive Formation of 6-Nitro Isomer Over 5- or 7-Nitro Analogs

Classical nitration studies demonstrate that 2-methylbenzoxazole undergoes electrophilic substitution with high regioselectivity. When treated with cold sulfuric and nitric acids, the reaction yields the 6-nitro derivative as the principal product, alongside dimers [1]. This contrasts with the nitration of other substrates or under different conditions that could lead to 5- or 7-nitro isomers.

Organic Synthesis Nitration Regiochemistry

Spectroscopic Fingerprint: Distinct NMR and IR Profiles vs. 5-Nitro Isomer

The 6-nitro substitution pattern on the benzoxazole core yields a unique spectroscopic signature that is readily distinguishable from its 5-nitro isomer. Reference spectral databases confirm that 2-methyl-6-nitrobenzoxazole exhibits a distinct set of 1H NMR, 13C NMR, FTIR, and Raman peaks [1]. For example, the aromatic proton coupling patterns and chemical shifts differ significantly from those reported for 2-methyl-5-nitrobenzoxazole [2].

Analytical Chemistry Spectroscopy Quality Control

Patented Utility: Validated Intermediate for Photographic Coupler Synthesis

U.S. Patent 6,201,125 explicitly claims a process for preparing 2,5-dicarbonamido phenol compounds, which are useful as cyan dye-forming couplers in silver halide imaging, that relies on a 2-alkyl-6-nitrobenzoxazole as a key intermediate [1]. The patent specifically describes the reduction of a 2-alkyl-6-nitrobenzoxazole to the corresponding 2-alkyl-6-amino-benzoxazole, a step that is central to the invention. This patent citation provides documented evidence of the compound's utility in a specific, high-value industrial process.

Materials Science Photographic Chemistry Process Chemistry

Physical Property Differentiation: Melting Point and Solubility Profile vs. 7-Nitro Isomer

The physical properties of 2-methyl-6-nitrobenzoxazole differ from its positional isomers, which can impact handling, formulation, and purification protocols. The compound has a reported melting point range of 154-158°C and is soluble in oils but insoluble in water [1]. In contrast, the 7-nitro isomer (CAS 74255-38-2) has been noted for its unique steric and electronic modifications due to the proximity of the nitro and oxazole oxygen, which can influence its solubility and reactivity .

Physical Chemistry Formulation Purification

Application-Specific Performance: Use as a Fluorescent Probe for Metal Ions

2-Methyl-6-nitrobenzoxazole is documented for its application as a fluorescent probe, specifically for the detection of metal ions such as aluminum and zinc in environmental and biological samples [1]. This application is enabled by the compound's inherent fluorescence properties, which are influenced by the electron-withdrawing nitro group and the benzoxazole core. While specific quantum yield or detection limit data was not found in the reviewed sources, the documented use in this niche area provides a functional differentiation point compared to other benzoxazole derivatives that may lack this reported activity.

Fluorescence Spectroscopy Analytical Chemistry Sensor Development

Optimal Application Scenarios for 2-Methyl-6-nitrobenzoxazole (CAS 5683-43-2) Based on Quantitative Evidence


Thermodynamic Studies Requiring a Stable Benzoxazole Scaffold

Researchers engaged in calorimetric studies, computational chemistry, or the design of high-temperature reactions should select 2-methyl-6-nitrobenzoxazole (MNBO) over less stable analogs like 2-aminobenzoxazole. The compound's experimentally validated thermodynamic stability, as demonstrated by Silva et al. (2020) through its lower gas-phase decomposition tendency, provides a reliable baseline for energetic calculations and process safety assessments [1].

Synthesis of 6-Amino-2-methylbenzoxazole Intermediates for Patented Photographic Couplers

Industrial process chemists working on the synthesis of cyan dye-forming couplers for silver halide imaging should source 2-methyl-6-nitrobenzoxazole as the designated intermediate. Its explicit use in U.S. Patent 6,201,125 for the preparation of 2,5-dicarbonamido phenol compounds validates its role in a commercially relevant process, providing a clear path to the desired amino derivative via selective reduction [2].

Analytical Method Development Requiring a Well-Characterized Spectroscopic Standard

Analytical chemists developing HPLC, NMR, or IR methods for quality control of benzoxazole-containing samples can utilize 2-methyl-6-nitrobenzoxazole as a certified reference standard. The availability of comprehensive, peer-reviewed spectral data from SpectraBase and SDBS ensures accurate identification and quantification, distinguishing it from the 5-nitro isomer and preventing analytical errors in complex mixtures [3][4].

Development of Fluorescent Probes for Metal Ion Detection

Scientists in the field of optical sensor development can leverage the documented fluorescent properties of 2-methyl-6-nitrobenzoxazole as a starting point for creating novel probes. Its reported application in detecting Al3+ and Zn2+ ions in environmental and biological matrices suggests a functional advantage over other benzoxazole derivatives for this specific use-case, warranting further investigation and optimization [5].

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